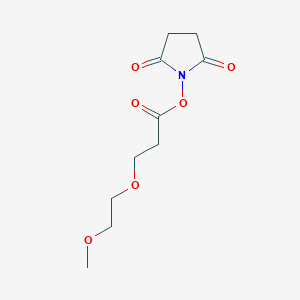

m-PEG2-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 | |

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG2-NHS Ester: Principles and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG2-NHS Ester

This compound, or methoxy-polyethylene glycol (2)-N-hydroxysuccinimidyl ester, is a bifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and surface modification. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer of two ethylene (B1197577) glycol units, which is covalently linked to a highly reactive N-hydroxysuccinimide (NHS) ester functional group. The PEG component imparts hydrophilicity and biocompatibility to the molecule, which can enhance the solubility and stability of the conjugated substance and reduce its immunogenicity. The NHS ester group allows for efficient and specific covalent attachment to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules or synthetic materials.

This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, reaction mechanism, and detailed protocols for its application in protein and nanoparticle modification.

Core Properties of this compound

The utility of this compound as a bioconjugation reagent is defined by its chemical and physical properties. This section summarizes key quantitative data for this compound and related compounds, providing a comparative overview for researchers.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C10H15NO6 | [1][2] |

| Molecular Weight | 245.23 g/mol | [1][2] |

| CAS Number | 1127247-34-0 | [1][2] |

| Appearance | White to off-white solid or oil | [] |

| Purity | ≥95-98% | [1][2] |

| Solubility | Soluble in water, DMSO, DMF, DCM, Chloroform, Methanol | [2][] |

| Storage Conditions | -20°C, under inert atmosphere, desiccated | [2][] |

Note: Some properties like boiling point and density are predicted values for similar compounds and should be treated as estimates.[][4]

Stability and Handling

This compound is sensitive to moisture and pH. The NHS ester group is prone to hydrolysis, especially at elevated pH and in aqueous solutions.[5] For optimal performance and longevity, the following handling and storage procedures are recommended:

-

Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to prevent moisture ingress.[6]

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture inside.[6]

-

Solution Preparation: Dissolve the required amount of this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use.[7] Stock solutions in aqueous buffers are not recommended due to the rapid hydrolysis of the NHS ester.[6]

Reaction Mechanism and Kinetics

The primary application of this compound is the covalent modification of molecules containing primary amines. This section details the reaction mechanism and factors influencing the reaction kinetics.

Amine-Reactive Conjugation

The NHS ester of this compound reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) via a nucleophilic acyl substitution reaction. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[8] The reaction is most efficient at a pH range of 7.2 to 8.5.[5]

Figure 1: Reaction of this compound with a primary amine.

Competing Hydrolysis Reaction

In aqueous solutions, the NHS ester can also react with water, leading to hydrolysis of the ester and the formation of an unreactive carboxylic acid. This competing reaction is more pronounced at higher pH values.[5] To maximize the efficiency of the conjugation reaction, it is crucial to perform the reaction within the recommended pH range and to use the this compound solution promptly after preparation.

Figure 2: Competing hydrolysis of this compound.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in protein and nanoparticle modification.

Protocol for Protein PEGylation

This protocol describes the covalent attachment of this compound to a protein, such as an antibody or enzyme.

Materials:

-

This compound

-

Protein to be PEGylated

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[7]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[7]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or gel filtration equipment for purification[6]

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6]

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

-

PEGylation Reaction:

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.[6]

-

Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and other relevant analytical techniques to assess the degree of PEGylation and retention of biological activity.[10]

Figure 3: Experimental workflow for protein PEGylation.

Protocol for Nanoparticle Functionalization

This protocol outlines the surface modification of amine-functionalized nanoparticles with this compound to improve their biocompatibility and colloidal stability.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.4, or Borate Buffer, pH 8.5)[11]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)[11]

-

Centrifugation or dialysis equipment for purification[11]

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 5-10 mg/mL.[11]

-

This compound Solution Preparation: Prepare a fresh 10 mM solution of this compound in anhydrous DMSO or DMF.

-

Functionalization Reaction:

-

Quenching and Purification:

-

Characterization: Analyze the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess changes in size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG coating.

Applications in Signaling Pathway Research

While this compound does not directly participate in or modulate signaling pathways, it serves as a valuable tool for studying the components of these pathways. By covalently attaching a PEG chain to a protein involved in a signaling cascade, researchers can alter its properties to better understand its function.

For instance, the PEGylation of a signaling protein can:

-

Increase its in vivo half-life: This allows for a more sustained effect when studying its role in a biological system.[12]

-

Enhance its solubility: This can be particularly useful for proteins that are difficult to work with in aqueous solutions.[12]

-

Probe protein dynamics: The attachment of a bulky PEG chain can influence the conformational dynamics of a protein, providing insights into its structure-function relationship. A study on the tumor suppressor PTEN, a critical signaling protein, utilized a PEG-NHS ester to investigate its dynamics.[13]

Figure 4: Logical workflow for using PEGylation to study signaling pathways.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its well-defined structure, high reactivity towards primary amines, and the beneficial properties conferred by the PEG moiety make it an ideal reagent for a wide range of applications. By understanding its core properties and following optimized experimental protocols, researchers can effectively utilize this compound to advance their studies in bioconjugation, drug delivery, and the elucidation of complex biological processes such as cellular signaling.

References

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. This compound, 1127247-34-0 | BroadPharm [broadpharm.com]

- 4. Mal-PEG2-NHS ester CAS#: 1433997-01-3 [m.chemicalbook.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]

- 13. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG2-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-succinimidyl ester with two PEG units (m-PEG2-NHS ester), a widely used crosslinker in bioconjugation and drug delivery. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in modifying proteins, peptides, and nanoparticles.

Introduction to this compound

This compound is a hydrophilic, amine-reactive crosslinker. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer of two ethylene (B1197577) glycol units, which is linked to an N-hydroxysuccinimide (NHS) ester. The PEG spacer imparts hydrophilicity and biocompatibility to the molecule it conjugates with, often increasing solubility, stability, and circulation half-life while potentially reducing immunogenicity. The NHS ester group reacts specifically and efficiently with primary amines (-NH2) on biomolecules to form stable amide bonds. This makes it a valuable tool for a variety of applications in research and pharmaceutical development, including protein and peptide modification, nanoparticle functionalization, and drug delivery.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a short, discrete PEG chain that enhances water solubility and a reactive NHS ester for conjugation.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C12H19NO7 | [1] |

| Molecular Weight | 289.28 g/mol | [1] |

| Purity | >90% (can degrade over time) | [1] |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMSO, DMF, and Dichloromethane (DCM) |

Note: The purity of NHS esters can decrease over time due to their instability. It is recommended to use fresh reagent for optimal results.[1]

Reactivity and Stability

The reactivity of this compound is centered around the NHS ester group, which readily reacts with nucleophilic primary amines found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) and other amine-functionalized molecules.[2][3]

Reaction with Primary Amines

The conjugation reaction is highly dependent on pH. The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[4] At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.[3] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction and can lead to lower conjugation efficiency.[3][5]

Hydrolysis of the NHS Ester

A critical factor to consider when working with this compound is its susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis is highly pH-dependent.

Table 2: Hydrolysis Half-life of PEG-NHS Esters at Various pH Values

| pH | Half-life | Temperature | Source(s) |

| 7.0 | 4-5 hours | Not Specified | [6] |

| 7.4 | >120 minutes | Not Specified | [5][7] |

| 8.0 | 1 hour | Not Specified | [6] |

| 8.0 | 4.9 minutes | 25°C | |

| 8.6 | 10 minutes | Not Specified | [6] |

| 9.0 | <9 minutes | Not Specified | [5][7] |

Note: The hydrolysis half-life can vary depending on the specific PEG-NHS ester structure and reaction conditions. Aminolysis rates generally parallel hydrolysis rates.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for protein PEGylation and nanoparticle functionalization using this compound.

Protein PEGylation: A Case Study with Bovine Serum Albumin (BSA)

This protocol provides a general procedure for the PEGylation of a model protein, Bovine Serum Albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

-

Sodium Bicarbonate Buffer, 0.1 M, pH 8.5-9.0[8]

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Desalting columns (e.g., gel filtration)

Procedure:

-

Protein Preparation: Dissolve BSA in the chosen reaction buffer (PBS for slower reaction, bicarbonate buffer for faster reaction) to a final concentration of 5-20 mg/mL.[8]

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[8][9]

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.[10] The optimal molar ratio should be determined empirically for the desired degree of PEGylation. Gently mix the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[8][11] The reaction time will depend on the chosen pH and desired level of conjugation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.[9] Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using a desalting column or dialysis.[8] Further purification to separate different PEGylated species can be achieved using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[12]

-

Characterization: Analyze the purified PEGylated protein using methods such as SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity and separate different species), and mass spectrometry (to confirm the degree of PEGylation).[12][13]

Functionalization of Gold Nanoparticles

This protocol outlines a general method for the surface functionalization of gold nanoparticles with this compound to introduce amine-reactive sites. This often involves a hetero-bifunctional PEG linker with a thiol group at one end to bind to the gold surface and an NHS ester at the other. For this example, we will assume a two-step process where a thiol-PEG-amine is first attached to the nanoparticle, followed by activation of a terminal carboxyl group (if present) to an NHS ester, or direct use of a thiol-PEG-NHS linker. The following is a simplified, conceptual protocol.

Materials:

-

Gold Nanoparticles (AuNPs)

-

Hetero-bifunctional PEG linker (e.g., Thiol-PEG-COOH followed by EDC/NHS activation, or directly using Thiol-PEG-NHS)

-

This compound (if modifying an amine-terminated surface)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (for EDC/NHS chemistry)[6]

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5[6]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Centrifugation equipment

Procedure:

-

Surface Preparation (if starting with bare AuNPs): Incubate the AuNPs with a solution of a thiol-terminated PEG linker (e.g., HS-PEG-NH2) to form a self-assembled monolayer. The thiol group will bind to the gold surface.

-

Purification: Remove excess unbound PEG linker by centrifugation and resuspension of the nanoparticle pellet in a suitable buffer.

-

Activation of Amine-Functionalized Nanoparticles: If you have amine-functionalized nanoparticles and wish to attach a molecule via this compound, you would first react the target molecule with the this compound and then conjugate the product to the nanoparticles. Alternatively, for creating an amine-reactive surface, you would typically use a linker with a terminal NHS ester.

-

Conjugation to an Amine-Terminated Surface:

-

Disperse the amine-functionalized nanoparticles in the coupling buffer (PBS, pH 7.2-7.5).

-

Prepare a fresh solution of this compound in an appropriate solvent (e.g., DMSO).

-

Add the this compound solution to the nanoparticle dispersion and incubate for 1-4 hours at room temperature.

-

-

Washing: Pellet the functionalized nanoparticles by centrifugation, remove the supernatant, and resuspend in a clean buffer to remove unreacted reagents. Repeat this washing step several times.

-

Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy (to observe changes in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the PEGylation of proteins using this compound.

References

- 1. precisepeg.com [precisepeg.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism and Application of m-PEG2-NHS Ester for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism of action for m-PEG2-NHS ester, a critical reagent in the PEGylation of biomolecules. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules by improving their solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][3] The this compound is a branched PEG reagent that offers high reactivity and efficiency in modifying biomolecules.[4]

Core Mechanism of Action: Amine-Reactive Conjugation

The fundamental mechanism of this compound lies in the reaction of its N-hydroxysuccinimide (NHS) ester functional group with primary amines (-NH₂) present on target biomolecules.[1][5] These primary amines are typically found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[5][6]

The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond between the m-PEG2 moiety and the biomolecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][8]

Caption: Reaction mechanism of this compound with a primary amine.

Critical Reaction Parameters

The efficiency of the PEGylation reaction is highly dependent on several factors, most notably pH. A competing reaction, the hydrolysis of the NHS ester, can significantly reduce the yield of the desired PEGylated product.

pH Dependence

The reaction between the NHS ester and a primary amine is strongly pH-dependent.[9][10] The optimal pH range for this reaction is typically between 7.2 and 8.5.[6]

-

Below pH 7.0: The majority of primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[9][11]

-

Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.[9][11]

Hydrolysis of NHS Ester

In aqueous solutions, the NHS ester can undergo hydrolysis, where it reacts with water to form an unreactive carboxylic acid. This reaction is a major competitor to the desired aminolysis. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][12]

| pH | Half-life of NHS-ester hydrolysis |

| 7.0 | 4 to 5 hours at 0°C |

| 8.6 | 10 minutes at 4°C |

Table compiled from information in[6].

Experimental Protocols

A generalized protocol for the PEGylation of a protein using this compound is outlined below. It is crucial to note that optimal conditions, such as the molar excess of the PEG reagent, may vary depending on the specific protein and the desired degree of PEGylation.[13]

Materials

-

Protein to be PEGylated

-

This compound

-

Amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0)[14]

-

Water-miscible organic solvent (e.g., DMSO or DMF)[14]

-

Quenching buffer (e.g., Tris or glycine (B1666218) buffer)[14]

-

Dialysis or gel filtration columns for purification[14]

Experimental Workflow

Caption: General experimental workflow for protein PEGylation.

Detailed Methodologies

-

Protein Preparation: Dissolve the protein in an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH between 7.2 and 8.0.[14] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the NHS ester.[14]

-

This compound Preparation: The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[14] Immediately before use, dissolve the required amount in a water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[14]

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. A common starting point is a 20-fold molar excess of the PEG reagent to the protein.[14] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[14]

-

Incubation: The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[14] Longer reaction times may be necessary for more dilute protein solutions.[13]

-

Quenching: To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of around 50 mM. This will consume any unreacted this compound.

-

Purification: Remove unreacted PEG reagent and byproducts by dialysis or gel filtration.[14]

-

Characterization: The extent of PEGylation can be assessed using techniques such as SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein compared to the unmodified protein.[15] Mass spectrometry can also be used for more precise characterization.

Quantitative Data and Considerations

The degree of PEGylation can be controlled by adjusting the molar ratio of the this compound to the protein. The following table provides a general guideline for the molar excess of the PEG reagent.

| Protein Concentration | Suggested Molar Excess of PEG-NHS Ester |

| > 2 mg/mL | 5- to 20-fold |

| < 1 mg/mL | 40- to 80-fold |

Table compiled from information in[13][16].

It is important to empirically determine the optimal molar ratio for each specific application to achieve the desired level of modification. For example, a 20-fold molar excess of PEG NHS Ester to a 1-10 mg/mL antibody solution typically results in 4-6 PEG linkers per antibody molecule.[14]

Conclusion

The this compound is a powerful tool for the modification of biomolecules through amine-reactive PEGylation. A thorough understanding of its mechanism of action, particularly the influence of pH on the reaction kinetics and the competing hydrolysis reaction, is essential for its successful application. By carefully controlling the reaction conditions and following established protocols, researchers can effectively leverage this technology to improve the therapeutic potential of a wide range of biopharmaceuticals.

References

- 1. laysanbio.com [laysanbio.com]

- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creativepegworks.com [creativepegworks.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Navigating the Solubility of m-PEG2-NHS Ester in Organic Solvents: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of crosslinking agents like methoxy-poly(ethylene glycol)-succinimidyl ester (m-PEG2-NHS ester) is paramount for successful bioconjugation, drug delivery formulation, and nanoparticle modification. This in-depth technical guide provides a comprehensive overview of this compound's solubility in common organic solvents, outlines a detailed protocol for its determination, and presents a visual workflow to aid in experimental design.

The inherent properties of this compound, specifically the hydrophilic di-ethylene glycol (PEG2) spacer and the reactive N-hydroxysuccinimide (NHS) ester, dictate its solubility profile. The PEG component enhances its solubility in aqueous media, a crucial feature for reactions with biomolecules. However, for creating concentrated stock solutions and facilitating reactions with hydrophobic molecules, understanding its behavior in organic solvents is critical.

Core Solubility Characteristics

While precise quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers and protocols consistently indicates its solubility in several common organic solvents. This solubility is a key attribute that allows for the preparation of concentrated stock solutions, which can then be diluted into aqueous reaction buffers. Typically, the final concentration of the organic solvent in an aqueous reaction mixture should be kept low (often below 10%) to prevent denaturation or precipitation of protein reactants.

Quantitative and Qualitative Solubility Data

Based on available information for this compound and similar short-chain PEG-NHS esters, the following table summarizes its solubility profile. It is important to note that the quantitative value for Dimethyl Sulfoxide (DMSO) is extrapolated from data for a similar compound, Maleimide-PEG8-NHS ester, and serves as a strong indicator of high solubility.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High (e.g., ≥ 100 mg/mL for similar compounds) | Commonly used for preparing high-concentration stock solutions.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | A frequently used solvent for initial dissolution before dilution into aqueous buffers.[2][3][4][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Another viable organic solvent for dissolving the compound. |

Note: "Soluble" indicates that the compound dissolves sufficiently to prepare practical stock solutions (e.g., 10 mM) for subsequent dilutions.

Experimental Protocol: Determination of this compound Solubility

For researchers requiring precise solubility limits for their specific applications, the following experimental protocol provides a standardized method for determining the saturation solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the maximum concentration (mg/mL or Molarity) of this compound that can be dissolved in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice (e.g., DMSO, DMF, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer (for quantification)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a series of increasing amounts of this compound into separate vials.

-

Add a precise volume of the chosen organic solvent to each vial. The amounts should be chosen to likely bracket the expected solubility limit, ensuring some vials will have undissolved solid.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Sample Dilution and Quantification:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Prepare a series of dilutions of the supernatant with the same organic solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at a relevant wavelength).

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original supernatant for each vial.

-

The solubility is the concentration at which the solution is saturated, indicated by the plateau in concentration despite increasing amounts of added solid.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

This structured approach ensures reproducible and accurate determination of the solubility of this compound, providing critical data for the successful design and execution of experiments in drug development and bioconjugation.

References

An In-depth Guide to the Reactivity of m-PEG2-NHS Ester with Primary Amines

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, reaction kinetics, and practical considerations for the conjugation of methoxy (B1213986) polyethylene (B3416737) glycol N-hydroxysuccinimidyl esters (m-PEG-NHS) to primary amines. This reaction is a cornerstone of bioconjugation, widely employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules by improving their stability, solubility, and pharmacokinetic profiles.[1][2][3]

Core Reaction Mechanism: Acylation of Primary Amines

The conjugation of an m-PEG-NHS ester to a biomolecule is a nucleophilic acyl substitution reaction. The target is a primary amine (-NH₂), typically found at the N-terminus of a polypeptide chain or on the ε-amino group of lysine (B10760008) residues.[4][][6]

The reaction proceeds as follows:

-

The deprotonated, nucleophilic primary amine attacks the carbonyl carbon of the NHS ester.

-

This forms a transient tetrahedral intermediate.

-

The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable, effectively irreversible amide bond between the PEG molecule and the target protein.[][6]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

The Pivotal Role of m-PEG2-NHS Ester in Advancing Drug Delivery Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug delivery, the strategic modification of therapeutic molecules and their carriers is paramount to enhancing efficacy, improving safety profiles, and overcoming physiological barriers. Among the arsenal (B13267) of bioconjugation reagents, methoxy (B1213986) polyethylene (B3416737) glycol N-hydroxysuccinimidyl ester with two ethylene (B1197577) glycol units (m-PEG2-NHS ester) has emerged as a critical tool for researchers. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in drug delivery research, presenting key data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Core Principles of this compound Bioconjugation

The utility of this compound lies in its heterobifunctional structure: a methoxy-terminated polyethylene glycol (PEG) chain and a highly reactive N-hydroxysuccinimidyl (NHS) ester group. This design allows for the covalent attachment of a short, hydrophilic PEG spacer to primary amine groups present on a wide range of biomolecules and drug carriers.

Mechanism of Action: The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and peptides, or on amine-functionalized small molecules and nanoparticles. This reaction, which typically occurs at a pH range of 7 to 9, results in the formation of a stable and irreversible amide bond, covalently linking the PEG moiety to the target molecule.[1] The primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with higher pH.[2]

The PEG component, though short, imparts several beneficial properties:

-

Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, which is particularly advantageous for hydrophobic drugs.[3][4]

-

Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of therapeutic proteins.[3]

-

Steric Hindrance: The PEG chain can provide a steric shield, protecting the conjugated molecule from enzymatic degradation and reducing non-specific interactions.[5]

Quantitative Data on this compound Conjugation and its Effects

While specific quantitative data for this compound is often embedded within broader studies on PEGylation, the following tables summarize representative data on conjugation efficiency and the impact of PEGylation on key drug delivery parameters.

| Parameter | Condition | Result | Reference |

| Conjugation Yield | BSA reacted with a 400-fold molar excess of SM(PEG)2 linker | 5-10% initial yield, optimized to higher yields with purified hapten | [6] |

| Hapten Density | Increasing molar ratio of SM(PEG)2 linker to BSA (5 to 400-fold) | Controlled increase in hapten density on BSA | [6] |

| Reaction Time | NHS ester reaction with primary amines | Typically 30-60 minutes at room temperature | [7] |

| Hydrolysis Half-life | NHS esters at pH 7.4 | >120 minutes | [8] |

| Hydrolysis Half-life | NHS esters at pH 9.0 | <9 minutes | [8] |

| Drug/Molecule | PEGylation Effect | Quantitative Improvement | Reference |

| Paclitaxel (B517696) | Enhanced Solubility | >50-fold increase in aqueous solubility when conjugated to DNA-gold nanoparticles | [9] |

| Paclitaxel | Enhanced Solubility | ~1000-fold increase in aqueous solubility for a PEG-paclitaxel conjugate | [10] |

| Interferon alfa-2b | Extended Half-life | t1/2 increased from hours to over 100 hours for pegylated versions | [11][12] |

| Asparaginase | Extended Half-life | Elimination half-life increased from 26-30 hours to 5.5-7 days | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful conjugation experiments. The following sections provide step-by-step protocols for conjugating this compound to various targets.

Conjugation of this compound to a Protein (e.g., IgG Antibody)

This protocol outlines the general steps for labeling an antibody with this compound.[11][13]

Materials:

-

IgG antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris-buffered saline, TBS)

-

Dialysis cassette or size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (pH 7.2-8.0). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

-

-

This compound Solution Preparation:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve approximately 2.5 mg of this compound (MW ~250 g/mol ) in 1 mL of DMSO.

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point.[5][14]

-

Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[14]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][14]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove unreacted this compound and byproducts by dialyzing the reaction mixture against PBS overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

Alternatively, purify the conjugate using a size-exclusion chromatography (SEC) column equilibrated with PBS. The PEGylated antibody will elute before the smaller, unreacted PEG reagent.[15]

-

-

Characterization:

Conjugation of this compound to a Small Molecule Drug

This protocol provides a general method for conjugating this compound to a small molecule containing a primary amine.[14][20]

Materials:

-

Amine-containing small molecule drug

-

This compound

-

Anhydrous organic solvent (e.g., DMF, DCM, DMSO)

-

Base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Silica (B1680970) gel column for purification

Procedure:

-

Dissolution:

-

Dissolve the amine-containing small molecule in an anhydrous organic solvent.

-

-

Conjugation Reaction:

-

Under continuous stirring, add a base (e.g., TEA) to the solution.

-

Add this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS ester to the small molecule is a typical starting point, but this may need to be optimized based on reaction kinetics.[14][20]

-

Stir the reaction mixture for 3-24 hours at room temperature.[14][20]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.

-

-

Purification:

-

Upon completion of the reaction, isolate the final product using standard organic synthesis workup procedures, such as extraction and/or column chromatography on silica gel.[14]

-

-

Characterization:

-

Confirm the structure and purity of the PEGylated small molecule using techniques like NMR, mass spectrometry, and HPLC.

-

Visualization of Cellular Uptake and Experimental Workflows

The modification of drug delivery systems with this compound can influence their interaction with cells, including the pathways of cellular uptake. The following diagrams, generated using the DOT language, illustrate these concepts.

Cellular Uptake Pathways of PEGylated Nanoparticles

PEGylated nanoparticles can enter cells through various endocytic pathways. The specific route can depend on the nanoparticle's size, surface charge, and any targeting ligands present.

Experimental Workflow for Protein PEGylation and Characterization

This diagram illustrates a typical workflow for the conjugation of this compound to a protein, followed by purification and characterization.

Conclusion

The this compound is a versatile and valuable reagent in drug delivery research, offering a straightforward method for attaching a short, hydrophilic PEG spacer to a variety of molecules and carriers. This modification can lead to significant improvements in solubility, stability, and pharmacokinetic properties. By understanding the underlying chemistry, utilizing robust experimental protocols, and employing appropriate analytical techniques for characterization, researchers can effectively leverage this compound to develop more effective and safer therapeutic agents. The continued exploration of its application in novel drug delivery systems will undoubtedly contribute to the advancement of medicine.##

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug delivery, the strategic modification of therapeutic molecules and their carriers is paramount to enhancing efficacy, improving safety profiles, and overcoming physiological barriers. Among the arsenal of bioconjugation reagents, methoxy polyethylene glycol N-hydroxysuccinimidyl ester with two ethylene glycol units (this compound) has emerged as a critical tool for researchers. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in drug delivery research, presenting key data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Core Principles of this compound Bioconjugation

The utility of this compound lies in its heterobifunctional structure: a methoxy-terminated polyethylene glycol (PEG) chain and a highly reactive N-hydroxysuccinimidyl (NHS) ester group. This design allows for the covalent attachment of a short, hydrophilic PEG spacer to primary amine groups present on a wide range of biomolecules and drug carriers.

Mechanism of Action: The NHS ester reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins and peptides, or on amine-functionalized small molecules and nanoparticles. This reaction, which typically occurs at a pH range of 7 to 9, results in the formation of a stable and irreversible amide bond, covalently linking the PEG moiety to the target molecule.[1] The primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with higher pH.[2]

The PEG component, though short, imparts several beneficial properties:

-

Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, which is particularly advantageous for hydrophobic drugs.[3][4]

-

Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of therapeutic proteins.[3]

-

Steric Hindrance: The PEG chain can provide a steric shield, protecting the conjugated molecule from enzymatic degradation and reducing non-specific interactions.[5]

Quantitative Data on this compound Conjugation and its Effects

While specific quantitative data for this compound is often embedded within broader studies on PEGylation, the following tables summarize representative data on conjugation efficiency and the impact of PEGylation on key drug delivery parameters.

| Parameter | Condition | Result | Reference |

| Conjugation Yield | BSA reacted with a 400-fold molar excess of SM(PEG)2 linker | 5-10% initial yield, optimized to higher yields with purified hapten | [6] |

| Hapten Density | Increasing molar ratio of SM(PEG)2 linker to BSA (5 to 400-fold) | Controlled increase in hapten density on BSA | [6] |

| Reaction Time | NHS ester reaction with primary amines | Typically 30-60 minutes at room temperature | [7] |

| Hydrolysis Half-life | NHS esters at pH 7.4 | >120 minutes | [8] |

| Hydrolysis Half-life | NHS esters at pH 9.0 | <9 minutes | [8] |

| Drug/Molecule | PEGylation Effect | Quantitative Improvement | Reference |

| Paclitaxel | Enhanced Solubility | >50-fold increase in aqueous solubility when conjugated to DNA-gold nanoparticles | [9] |

| Paclitaxel | Enhanced Solubility | ~1000-fold increase in aqueous solubility for a PEG-paclitaxel conjugate | [10] |

| Interferon alfa-2b | Extended Half-life | t1/2 increased from hours to over 100 hours for pegylated versions | [11][12] |

| Asparaginase | Extended Half-life | Elimination half-life increased from 26-30 hours to 5.5-7 days | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful conjugation experiments. The following sections provide step-by-step protocols for conjugating this compound to various targets.

Conjugation of this compound to a Protein (e.g., IgG Antibody)

This protocol outlines the general steps for labeling an antibody with this compound.[11][13]

Materials:

-

IgG antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris-buffered saline, TBS)

-

Dialysis cassette or size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (pH 7.2-8.0). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

-

-

This compound Solution Preparation:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve approximately 2.5 mg of this compound (MW ~250 g/mol ) in 1 mL of DMSO.

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point.[5][14]

-

Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[14]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][14]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove unreacted this compound and byproducts by dialyzing the reaction mixture against PBS overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

Alternatively, purify the conjugate using a size-exclusion chromatography (SEC) column equilibrated with PBS. The PEGylated antibody will elute before the smaller, unreacted PEG reagent.[15]

-

-

Characterization:

Conjugation of this compound to a Small Molecule Drug

This protocol provides a general method for conjugating this compound to a small molecule containing a primary amine.[14][20]

Materials:

-

Amine-containing small molecule drug

-

This compound

-

Anhydrous organic solvent (e.g., DMF, DCM, DMSO)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Silica gel column for purification

Procedure:

-

Dissolution:

-

Dissolve the amine-containing small molecule in an anhydrous organic solvent.

-

-

Conjugation Reaction:

-

Under continuous stirring, add a base (e.g., TEA) to the solution.

-

Add this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS ester to the small molecule is a typical starting point, but this may need to be optimized based on reaction kinetics.[14][20]

-

Stir the reaction mixture for 3-24 hours at room temperature.[14][20]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.

-

-

Purification:

-

Upon completion of the reaction, isolate the final product using standard organic synthesis workup procedures, such as extraction and/or column chromatography on silica gel.[14]

-

-

Characterization:

-

Confirm the structure and purity of the PEGylated small molecule using techniques like NMR, mass spectrometry, and HPLC.

-

Visualization of Cellular Uptake and Experimental Workflows

The modification of drug delivery systems with this compound can influence their interaction with cells, including the pathways of cellular uptake. The following diagrams, generated using the DOT language, illustrate these concepts.

Cellular Uptake Pathways of PEGylated Nanoparticles

PEGylated nanoparticles can enter cells through various endocytic pathways. The specific route can depend on the nanoparticle's size, surface charge, and any targeting ligands present.

Experimental Workflow for Protein PEGylation and Characterization

This diagram illustrates a typical workflow for the conjugation of this compound to a protein, followed by purification and characterization.

Conclusion

The this compound is a versatile and valuable reagent in drug delivery research, offering a straightforward method for attaching a short, hydrophilic PEG spacer to a variety of molecules and carriers. This modification can lead to significant improvements in solubility, stability, and pharmacokinetic properties. By understanding the underlying chemistry, utilizing robust experimental protocols, and employing appropriate analytical techniques for characterization, researchers can effectively leverage this compound to develop more effective and safer therapeutic agents. The continued exploration of its application in novel drug delivery systems will undoubtedly contribute to the advancement of medicine.

References

- 1. This compound, 1127247-34-0 | BroadPharm [broadpharm.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Strategy for Increasing Drug Solubility and Efficacy through Covalent Attachment to Polyvalent DNA-Nanoparticle Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to m-PEG2-NHS Ester for Surface Modification of Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methoxy-poly(ethylene glycol)2-N-hydroxysuccinimidyl ester (m-PEG2-NHS ester) for the surface modification of nanoparticles. This process, known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles by improving their stability, biocompatibility, and pharmacokinetic profiles.

Introduction to this compound and Nanoparticle PEGylation

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester reactive group.[1][2] The PEG component is a hydrophilic polymer known for its ability to reduce immunogenicity and non-specific protein adsorption, thereby prolonging the circulation time of nanoparticles in the bloodstream—a phenomenon often referred to as the "stealth effect".[3][4][5] The NHS ester is a highly reactive group that specifically targets primary amines (-NH2) on the surface of nanoparticles to form stable, covalent amide bonds.[6][7] This surface modification is a cornerstone of modern drug delivery systems, enabling nanoparticles to more effectively reach their target sites.[8][9]

The primary goals of nanoparticle PEGylation with this compound are:

-

Prolonged Systemic Circulation: By creating a hydrophilic shield, PEGylation reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS).[3][5]

-

Improved Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological fluids.[3][8]

-

Enhanced Biocompatibility: PEG is a biocompatible polymer that can reduce the toxicity of the nanoparticle core material.

-

Controlled Drug Release: The PEG layer can influence the release kinetics of encapsulated therapeutic agents.[8]

-

Platform for Targeted Delivery: The terminal end of the PEG chain can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific cells or tissues.[8][10]

Mechanism of Surface Modification

The surface modification of nanoparticles with this compound is primarily achieved through a nucleophilic substitution reaction between the NHS ester and primary amine groups present on the nanoparticle surface.

The Amine-Reactive Chemistry

The NHS ester is an activated ester that readily reacts with nucleophiles. Primary amines are strong nucleophiles at neutral to slightly alkaline pH and will attack the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7]

It is crucial to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer, at a pH range of 7.2 to 8.5.[6][11] Buffers containing primary amines, like Tris, will compete with the nanoparticle for reaction with the NHS ester and should be avoided.[11]

Competition with Hydrolysis

A critical factor influencing the efficiency of PEGylation is the hydrolysis of the NHS ester in aqueous solutions. The ester group is susceptible to cleavage by water, a reaction that is accelerated at higher pH.[12][13][14] This hydrolysis reaction competes with the desired aminolysis (reaction with amines), and if it occurs, the NHS ester will no longer be reactive towards the primary amines on the nanoparticle surface.[15] The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[6] Therefore, it is imperative to use freshly prepared this compound solutions and to control the reaction time and pH to maximize the conjugation efficiency.[11]

Experimental Protocols

The following sections provide detailed methodologies for the surface modification of nanoparticles with this compound and the subsequent characterization of the PEGylated nanoparticles.

General Protocol for Nanoparticle PEGylation

This protocol provides a general guideline for the PEGylation of amine-functionalized nanoparticles. The optimal conditions, including the molar ratio of PEG to nanoparticles, reaction time, and temperature, may need to be optimized for specific nanoparticle systems.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size exclusion chromatography columns, or centrifugation)

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the amine-free buffer to a known concentration.

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive, so it is important to bring the vial to room temperature before opening to prevent condensation.[11][16]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid nanoparticle destabilization.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with continuous mixing.[16][17]

-

Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted NHS esters.

-

Purification: Remove unreacted this compound and byproducts from the PEGylated nanoparticles using an appropriate purification method. Dialysis against the reaction buffer or deionized water is a common method. Centrifugation and resuspension can also be used for larger nanoparticles.

-

Characterization and Storage: Characterize the purified PEGylated nanoparticles for size, zeta potential, and PEGylation efficiency. Store the PEGylated nanoparticles under conditions appropriate for the unmodified nanoparticles.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the success of the PEGylation reaction and to understand the properties of the modified nanoparticles.

-

Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter of the nanoparticles. A successful PEGylation will result in an increase in the hydrodynamic diameter due to the presence of the PEG layer.[18]

-

Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. PEGylation typically leads to a shift in the zeta potential towards neutral as the PEG layer shields the surface charge of the nanoparticle core.[3][19]

-

Transmission Electron Microscopy (TEM): Provides information on the size, shape, and morphology of the nanoparticle core. The PEG layer itself is often not visible under TEM due to its low electron density.[18]

Determining the density of PEG chains on the nanoparticle surface is critical for predicting their in vivo behavior. Several techniques can be employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the amount of PEG grafted onto the nanoparticles. This method can be non-sacrificial and allows for in situ monitoring of the grafting process.[20][21]

-

Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the degradation of the PEG can be used to quantify the amount of PEG on the nanoparticle surface.[22]

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method involves displacing or dissolving the PEG from the nanoparticle surface followed by quantification using HPLC-CAD. It can distinguish between bound and free PEG.[23][24][25]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can detect the elemental composition of the nanoparticle surface, confirming the presence of PEG.[26][27]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Polymeric Nanoparticles | Unmodified | 150 ± 5 | 0.15 ± 0.02 | -30.1 ± 2.5 |

| PEGylated | 185 ± 7 | 0.18 ± 0.03 | -18.6 ± 1.9[3] | |

| Gold Nanoparticles (10 nm) | Unmodified (Citrate-capped) | 10 ± 1 | < 0.4 | -45 ± 3 |

| PEGylated | 25 ± 2 | < 0.4 | -22 ± 2[28] | |

| Magnetic Nanoparticles | Unmodified | 125 ± 10 | < 0.2 | - |

| PEGylated | 163.2 ± 8 | < 0.2 | -38.8 ± 3.1[29] |

Table 2: Effect of PEGylation on Protein Adsorption and Circulation Half-life

| Nanoparticle System | PEG Molecular Weight (kDa) | Protein Adsorption (relative to unmodified) | Circulation Half-life |

| PLA Nanoparticles | 5 | ~75% reduction[30] | Increased[30] |

| Lipid Nanocapsules | 2 | - | Increased[30] |

| Micelles | 5 | Reduced | 4.6 min[30] |

| 10 | Reduced | 7.5 min[30] | |

| 20 | Reduced | 17.7 min[30] |

Visualizations

The following diagrams illustrate the key processes involved in the surface modification of nanoparticles with this compound.

Caption: Reaction of this compound with a nanoparticle surface amine.

Caption: Step-by-step workflow for nanoparticle surface modification.

Caption: PEGylation reduces protein binding, enhancing circulation time.

Conclusion

The surface modification of nanoparticles with this compound is a robust and widely adopted strategy to improve their performance in biological systems. By understanding the underlying chemistry, carefully controlling the reaction conditions, and thoroughly characterizing the resulting PEGylated nanoparticles, researchers can develop more effective and safer nanomedicines for a wide range of therapeutic and diagnostic applications. This guide provides the foundational knowledge and practical protocols to successfully implement this important technology.

References

- 1. Maleimide-PEG2-NHS Ester | 955094-26-5 [chemicalbook.com]

- 2. This compound, 1127247-34-0 | BroadPharm [broadpharm.com]

- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 9. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 10. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. NHS-PEG-NHS [nanocs.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to m-PEG₂-NHS Ester: Navigating Ambiguity in Bioconjugation

The bioconjugation landscape relies heavily on precise and well-characterized reagents. Among these, methoxy (B1213986) polyethylene (B3416737) glycol N-hydroxysuccinimidyl esters (m-PEG-NHS esters) are pivotal for their ability to covalently attach polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation. This guide delves into the technical specifications, applications, and experimental protocols for "m-PEG₂-NHS ester," a commonly sought-after reagent. However, it is critical to highlight from the outset that this designation is ambiguous and can refer to at least two distinct chemical entities with different PEG chain lengths, molecular weights, and CAS numbers. This guide will therefore provide detailed information for both molecules to ensure clarity and accuracy in your research and development endeavors.

Unraveling the Ambiguity: Two Molecules, One Name

The term "m-PEG₂-NHS ester" is used in the scientific community and by various suppliers to refer to two different molecules. The primary distinction lies in the number of ethylene (B1197577) glycol units in the PEG chain. Below is a comprehensive summary of the quantitative data for both compounds to aid in their correct identification and application.

Data Presentation: Quantitative Summary

| Property | Compound A: m-PEG₂-NHS ester | Compound B: m-PEG₃-NHS ester (often also referred to as m-PEG₂-NHS ester) |

| CAS Number | 1127247-34-0[1][2][3][4][5][6] | 876746-59-7[7][8][9][10][11] |

| Molecular Weight | 245.23 g/mol [4][5][6] | 289.28 g/mol [7][10] |

| Molecular Formula | C₁₀H₁₅NO₆[4][5][6] | C₁₂H₁₉NO₇[7][9][10] |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate[5] | 2,5-dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate |

| Purity | Typically >95% | Typically >90-98%[7][8] |

| Solubility | Soluble in DMSO, DMF, DCM[2][5] | Soluble in DMSO, DMF, DCM[8] |

| Storage Conditions | -20°C with desiccant[2] | -20°C with desiccant[8] |

The Chemistry of Bioconjugation: Reaction Mechanism

m-PEG-NHS esters are amine-reactive reagents. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH₂) on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[12][13] This reaction is highly efficient in a slightly basic pH range (7.2-8.5). The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate.[2]

Below is a diagram illustrating the general reaction pathway.

Experimental Protocols: A Guide to Successful PEGylation

The following protocols provide a general framework for the PEGylation of proteins using m-PEG-NHS esters. It is crucial to optimize the reaction conditions, particularly the molar excess of the PEG reagent, for each specific application.

Materials and Reagents

-

m-PEG₂-NHS ester (ensure you have the correct CAS number for your intended molecule)

-

Protein or other amine-containing biomolecule

-

Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, is commonly used.[14][15] Avoid buffers containing primary amines like Tris, as they will compete in the reaction.[14][15]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[14][15]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Experimental Workflow

The workflow for a typical protein PEGylation experiment involves preparation, reaction, quenching, and purification steps.

Detailed Protocol Steps

-

Preparation of Reagents :

-

Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[14][15]

-

Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[14] Do not store the stock solution, as the NHS ester hydrolyzes in the presence of moisture.[14][15]

-

Dissolve your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[14]

-

-

PEGylation Reaction :

-

Calculate the required amount of m-PEG-NHS ester solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies.[14][15]

-

Add the calculated volume of the m-PEG-NHS ester stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[14][15]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14][15] Incubation times may need to be optimized.

-

-

Quenching the Reaction :

-

To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate :

-

Remove unreacted m-PEG-NHS ester and the NHS byproduct by dialysis against PBS or using a gel filtration/desalting column.

-

-

Analysis and Storage :

-

Analyze the purified PEGylated protein using methods such as SDS-PAGE (which will show an increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry.

-

Store the final conjugate under conditions appropriate for the parent protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[16]

-

Applications in Research and Drug Development

The use of m-PEG-NHS esters is widespread and has significant implications in therapeutics and diagnostics. Key applications include:

-

Improving Drug Efficacy : PEGylation can increase the hydrodynamic radius of protein drugs, leading to reduced renal clearance and a longer circulation half-life.

-

Reducing Immunogenicity : The PEG chain can shield antigenic epitopes on the protein surface, reducing its immunogenicity.

-